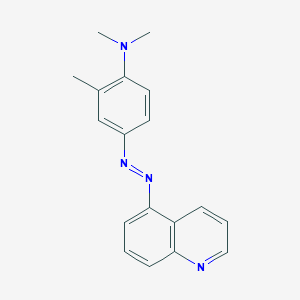
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline typically involves the diazotization of 4-(dimethylamino)-m-toluidine followed by coupling with quinoline. The reaction conditions generally include:
Diazotization: This step involves treating 4-(dimethylamino)-m-toluidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling: The diazonium salt formed is then coupled with quinoline in an alkaline medium, often using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Aluminum chloride as a catalyst in anhydrous conditions.
Major Products Formed
Oxidation: Cleavage products of the azo bond, often leading to quinoline derivatives and aromatic amines.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines which can interact with various enzymes and receptors. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound or its reduction products can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The aromatic structure allows it to bind to certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the quinoline ring.
Quinoline Yellow: Another azo dye with a different substitution pattern on the quinoline ring.
Methyl Red: A pH indicator with a similar azo linkage but different aromatic rings.
Uniqueness
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is unique due to the presence of both the dimethylamino group and the quinoline ring, which confer specific chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
17400-68-9 |
|---|---|
Molekularformel |
C18H18N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |
InChI-Schlüssel |
ATJCDWKIYFOBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















